Isopropyl 2,2,2-trifluoroethyl carbonate

Description

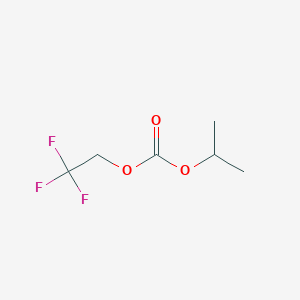

Isopropyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C6H9F3O3. It is a clear, colorless liquid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which include high thermal stability and resistance to oxidation.

Properties

Molecular Formula |

C6H9F3O3 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

propan-2-yl 2,2,2-trifluoroethyl carbonate |

InChI |

InChI=1S/C6H9F3O3/c1-4(2)12-5(10)11-3-6(7,8)9/h4H,3H2,1-2H3 |

InChI Key |

QUQCRUKNKKCXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of isopropyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including the use of catalysts and temperature regulation .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbon dioxide and other by-products.

Reduction: It can be reduced to form isopropyl alcohol and 2,2,2-trifluoroethanol.

Substitution: The carbonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

Oxidation: Carbon dioxide and water.

Reduction: Isopropyl alcohol and 2,2,2-trifluoroethanol.

Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Isopropyl 2,2,2-trifluoroethyl carbonate serves as a versatile reagent in organic synthesis. Its applications include:

- Formation of Carbonates and Carbamates : It can be used to synthesize various carbonates and carbamates through nucleophilic substitution reactions.

- Modification of Biomolecules : The compound can be employed in esterification reactions to modify proteins and peptides, enhancing their properties for research purposes .

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Production : It acts as an intermediate in the synthesis of specialty polymers that exhibit enhanced thermal and chemical stability.

- Coatings and Adhesives : The compound's unique properties make it suitable for formulating coatings that require low flammability and high durability.

Electrolyte Applications in Lithium-Ion Batteries

One of the most promising applications of this compound is as an electrolyte solvent in lithium-ion batteries. Its fluorinated nature imparts several advantages:

- Enhanced Safety : The low flammability of fluorinated solvents contributes to safer battery operation under extreme conditions .

- Improved Electrochemical Stability : Research indicates that using fluorinated carbonates can extend the operational temperature range of lithium-ion cells from -40 °C to +60 °C while maintaining high capacity and efficiency .

Case Studies

Several studies have highlighted the benefits of using this compound as an electrolyte solvent:

- Electrochemical Performance : A study demonstrated that batteries utilizing this compound exhibited lower internal resistance and higher specific energies compared to traditional non-fluorinated electrolytes .

- Stability Assessment : Pre-passivation techniques applied to electrodes using this electrolyte showed improved cycling stability and reduced side reactions during operation .

Mechanism of Action

The mechanism by which isopropyl 2,2,2-trifluoroethyl carbonate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can act as a co-solvent, stabilizing the transition states of reactions and facilitating the formation of desired products. In battery applications, it helps to improve the cycling performance and reduce parasitic reactions .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2,2,2-trifluoroethyl carbonate

- Methyl 2,2,2-trifluoroethyl carbonate

- Propyl 2,2,2-trifluoroethyl carbonate

Uniqueness

Isopropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of thermal stability and resistance to oxidation. Compared to ethyl and methyl analogs, it offers better performance in high-temperature applications and greater resistance to chemical degradation .

Biological Activity

Isopropyl 2,2,2-trifluoroethyl carbonate (ITC) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of ITC, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroethyl group, which enhances its lipophilicity and membrane permeability. This property is crucial for its interaction with various biological targets. The chemical structure can be represented as follows:

The mechanism of action of ITC involves its interaction with specific enzymes and receptors. The trifluoroethyl group contributes to the compound's ability to penetrate biological membranes effectively, influencing its bioavailability and efficacy in biological systems. Research indicates that ITC may inhibit certain enzymes, potentially affecting metabolic pathways relevant to disease processes.

Enzyme Inhibition

ITC has been studied for its potential to inhibit various enzymes involved in metabolic processes. For instance, the presence of the trifluoroethyl group has been shown to enhance the inhibitory potency against enzymes such as cyclooxygenase (COX) and certain kinases. These interactions are critical for developing anti-inflammatory and anticancer therapies.

Structure-Activity Relationships (SAR)

The structure-activity relationships of ITC have been explored in various studies. Modifications to the trifluoroethyl group and the carbonate moiety have been shown to significantly impact biological activity. For example, compounds with different substituents on the aromatic ring exhibit varied potencies against specific targets.

| Compound | Trifluoroethyl Substituent | Biological Activity | Reference |

|---|---|---|---|

| ITC | Present | Moderate COX inhibition | |

| Variant A | -CF3 | Increased potency | |

| Variant B | -CH3 | Decreased potency |

Case Studies

- Inhibition of COX Enzymes : A study demonstrated that ITC derivatives showed significant inhibition of COX-1 and COX-2 enzymes, which are implicated in inflammatory processes. The trifluoroethyl substitution was found to enhance binding affinity compared to non-fluorinated analogs .

- Antiparasitic Activity : Research on compounds structurally related to ITC revealed promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications in the trifluoroethyl group led to improved selectivity and potency against this parasite .

- Radioligand Development : ITC has been utilized in the synthesis of radioligands for positron emission tomography (PET). These radioligands target COX-1 in brain imaging studies, highlighting the compound's utility in medical diagnostics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing fluorinated carbonates like isopropyl 2,2,2-trifluoroethyl carbonate, and how do reaction conditions influence yield?

- Methodological Answer : Fluorinated carbonates are typically synthesized via esterification or transesterification. For example, the Steglich protocol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents enables efficient esterification of 2,2,2-trifluoroethanol with activated carbonyl compounds (e.g., chloroformates or mixed carbonates) under mild conditions . Reaction parameters such as temperature (20–40°C), solvent polarity, and stoichiometric ratios of reactants must be optimized to minimize side reactions (e.g., hydrolysis of trifluoroethyl groups). Purity is often verified via GC-MS or NMR to confirm absence of residual trifluoroethanol or unreacted intermediates.

Q. What analytical techniques are critical for characterizing fluorinated carbonates, and how can researchers address challenges in quantifying trace impurities?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹⁹F and ¹H) to confirm structural integrity and assess fluorine environments .

- Karl Fischer titration to quantify moisture content, critical for electrolyte applications (target: ≤100 ppm) .

- Gas chromatography (GC) with flame ionization detection (FID) to monitor purity (>99.9% for battery-grade solvents) and detect volatile impurities like residual alcohols or ethers .

Challenges in detecting non-volatile impurities (e.g., ionic species) require complementary methods like ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS).

Advanced Research Questions

Q. How does the incorporation of fluorinated carbonates like this compound improve high-voltage stability in lithium-ion batteries, and what experimental protocols validate these effects?

- Methodological Answer : Fluorinated carbonates enhance oxidation stability (up to 6.4 V vs. Li/Li+) by forming a robust solid-electrolyte interphase (SEI) on cathodes. Researchers evaluate this via:

- Linear sweep voltammetry (LSV) to measure oxidative decomposition thresholds .

- Long-term cycling tests (e.g., 700 cycles at 45°C) using high-voltage cathodes (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂), with capacity retention improvements from 45.5% to 81.6% observed when replacing conventional solvents like DEC with fluorinated carbonates .

- X-ray photoelectron spectroscopy (XPS) to analyze SEI composition, confirming fluorine-rich layers that suppress transition-metal dissolution .

Q. What strategies resolve contradictions in reported thermal stability data for fluorinated carbonate-based electrolytes?

- Methodological Answer : Discrepancies arise from variations in electrolyte formulations and testing conditions. A systematic approach includes:

- Differential scanning calorimetry (DSC) under controlled atmospheres to assess exothermic reactions between electrolytes and electrodes .

- Accelerated rate calorimetry (ARC) for evaluating self-heating rates in pouch cells under abuse conditions (e.g., 150°C), where fluorinated gel electrolytes reduce thermal runaway risks .

- In situ Fourier-transform infrared spectroscopy (FTIR) to monitor real-time decomposition pathways, distinguishing solvent breakdown from salt degradation .

Q. How can in situ polymerization techniques optimize the integration of fluorinated carbonates into solid-state or gel polymer electrolytes?

- Methodological Answer : In situ polymerization involves:

- Adding monomers (e.g., PETEA) and initiators to liquid electrolytes containing fluorinated carbonates, followed by thermal/UV curing to form cross-linked networks .

- Electrochemical impedance spectroscopy (EIS) to track ionic conductivity changes during polymerization, ensuring minimal resistance increase (<20% post-curing) .

- Mechanical testing (e.g., tensile strength) to validate structural integrity, critical for suppressing lithium dendrite growth in metal batteries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.